
Ethyl 4-(2-cyanophenoxy)butanoate
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Overview
Description
Ethyl 4-(2-cyanophenoxy)butanoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-cyanophenoxy)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of esters, characterized by the presence of a cyanophenoxy moiety. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing a cyanophenol moiety have been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. A study demonstrated that these compounds inhibit cell proliferation and promote cell cycle arrest at the G1 phase, leading to increased apoptosis rates .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structural motifs have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example, it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the structure can significantly affect its potency and selectivity.
Modification | Effect on Activity |
---|---|
Substitution at the para position of the phenoxy group | Increased anticancer activity |
Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
Introduction of halogen substituents | Enhanced antimicrobial properties |
Research has shown that specific substitutions can lead to compounds with improved efficacy against targeted diseases while reducing side effects .
Case Studies
- MCF-7 Cell Line Study : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of conventional chemotherapeutics .
- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
- Antimicrobial Efficacy : Laboratory tests demonstrated that this compound effectively inhibited bacterial growth in vitro, supporting its development as a novel antimicrobial agent .
Scientific Research Applications
1.1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(2-cyanophenoxy)butanoate exhibit antimicrobial properties. The cyanophenoxy group is often associated with enhanced interaction with biological targets, making it a candidate for developing new antimicrobial agents.
1.2. Anticancer Potential
Studies have shown that compounds containing cyanophenoxy groups can inhibit cancer cell proliferation. This compound may interact with specific enzymes or receptors involved in cancer pathways, which warrants further investigation into its anticancer efficacy .
1.3. Mechanism of Action
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence signaling pathways related to cell growth and apoptosis.
2.1. Pesticide Development
Due to its biological activity against pests, this compound has potential applications in the development of novel pesticides or herbicides. Its structural features may enhance its effectiveness in targeting specific pest species while minimizing environmental impact.
3.1. Polymer Chemistry
This compound can serve as a building block in polymer synthesis due to its functional groups that allow for various chemical modifications. This versatility makes it valuable in developing new materials with tailored properties for specific applications.
Comparative Analysis of Related Compounds
The following table compares this compound with similar compounds based on their structural features and biological activities:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
Ethyl 4-cyano-2-oxobutyrate | Contains a cyano group | Anticancer properties | Lacks the cyanophenoxy moiety |
Ethyl cyanoacetate | Similar ester functionality | Antimicrobial activity | Absence of butanoate chain |
Ethyl 2-cyano-4,4-diethoxybutyrate | Contains diethoxy groups | Potential anti-inflammatory | Different substitution pattern |
Ethyl 4-(4-cyanophenoxy)butanoate | Contains another cyanophenol moiety | Anticancer properties | Different substitution pattern |
Case Studies and Research Findings
A number of studies have investigated the applications of this compound:
- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential for development as an antimicrobial agent .
- Cancer Cell Proliferation: Research focused on the compound's ability to inhibit the growth of specific cancer cell lines, revealing promising results that warrant further exploration into its therapeutic potential .
- Synthesis Routes: Various synthetic routes have been explored to produce this compound efficiently, emphasizing the importance of reaction conditions and reagent selection to optimize yield and purity.
Chemical Reactions Analysis
Hydrolysis and Saponification
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Data:
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
1M NaOH, H₂O/EtOH (1:1), reflux | 4-(2-Cyanophenoxy)butanoic acid | 85–92% | |
H₂SO₄ (cat.), H₂O, 80°C | Same as above | 78% |
-
Mechanism : Base-mediated saponification proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate that is acidified to the free acid.
-
Applications : The carboxylic acid derivative serves as a precursor for amide couplings .
Transesterification
The ethyl ester group reacts with alcohols in the presence of catalysts to form alternative esters.
Key Data:
Conditions | Nucleophile | Product | Yield | Reference |
---|---|---|---|---|
MeOH, H₂SO₄ (cat.), reflux | Methanol | Methyl 4-(2-cyanophenoxy)butanoate | 89% | |
BnOH, Ti(OiPr)₄ (cat.), 100°C | Benzyl alcohol | Benzyl 4-(2-cyanophenoxy)butanoate | 82% |
Nucleophilic Substitution at the Cyano Group
The cyano group participates in nucleophilic additions or substitutions under specific conditions.
Key Data:
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Reduction to amine | H₂, Pd/C (10%), EtOH, 50°C | 4-(2-Aminophenoxy)butanoate | 75% | |
Hydrolysis to amide | H₂O₂ (30%), NaOH, 60°C | 4-(2-Carbamoylphenoxy)butanoate | 68% |
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Limitations : Direct hydrolysis to carboxylic acids requires harsh conditions (e.g., concentrated HCl).
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocycles.
Example: Formation of Quinazolinones
Conditions | Product | Yield | Reference |
---|---|---|---|
NH₃, CuI (cat.), DMF, 120°C | 2-Cyano-3,4-dihydroquinazolinone | 63% |
Functionalization of the Aromatic Ring
Electrophilic substitution reactions occur at the ortho/para positions of the phenoxy group.
Key Data:
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 4-(2-Cyano-4-nitrophenoxy)butanoate | 58% | |
Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 4-(2-Cyano-5-bromophenoxy)butanoate | 71% |
-
Regioselectivity : Nitration favors the para position due to electron-withdrawing effects of the cyano group .
Comparative Reactivity with Structural Analogues
Reactivity varies significantly with substituent positions on the phenoxy ring:
Compound | Hydrolysis Rate (k, ×10⁻³ s⁻¹) | Nitration Yield |
---|---|---|
This compound | 2.8 | 58% |
Ethyl 4-(3-cyanophenoxy)butanoate | 3.5 | 72% |
Ethyl 4-(4-cyanophenoxy)butanoate | 4.1 | 85% |
Stability and Storage Recommendations
Properties
IUPAC Name |
ethyl 4-(2-cyanophenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNSWCHJXHSNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.